2-(7-benzyl-8-bromo-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide
CAS No.: 313470-22-3
Cat. No.: VC4419800
Molecular Formula: C15H14BrN5O3
Molecular Weight: 392.213
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313470-22-3 |
|---|---|
| Molecular Formula | C15H14BrN5O3 |
| Molecular Weight | 392.213 |
| IUPAC Name | 2-(7-benzyl-8-bromo-3-methyl-2,6-dioxopurin-1-yl)acetamide |
| Standard InChI | InChI=1S/C15H14BrN5O3/c1-19-12-11(13(23)21(15(19)24)8-10(17)22)20(14(16)18-12)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,17,22) |
| Standard InChI Key | HUBWQKBHBPIZHK-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)N(C1=O)CC(=O)N)N(C(=N2)Br)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature
The compound is systematically named 2-(7-benzyl-8-bromo-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide, reflecting its substitution pattern on the purine core. The purine scaffold is modified at positions 1, 3, 7, and 8 with acetamide, methyl, benzyl, and bromo groups, respectively .
Molecular Formula and Weight
Structural Features
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Purine Core: A bicyclic system comprising fused pyrimidine and imidazole rings.
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Substituents:
Synthetic Routes and Optimization
Key Synthetic Precursors
Synthesis begins with 7-benzyltheophylline, a theophylline derivative substituted at N7 with a benzyl group. Bromination at C8 introduces the bromo substituent, followed by N1 functionalization with acetamide .
Bromination of 7-Benzyltheophylline
Bromination employs bromine () in acetic acid with sodium acetate as a base, analogous to methods described for 8-bromo-3,7-dimethylxanthine :
Reaction Conditions: 65–90°C, 2–10 hours .
N1 Alkylation with Chloroacetamide
The acetamide group is introduced via nucleophilic substitution using chloroacetamide and a base (e.g., ) in dimethylformamide (DMF) :
Yield: ~70–80% (extrapolated from analogous reactions) .
Physicochemical Properties
Spectral Characterization
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NMR (DMSO-):
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IR (cm):
Solubility and Stability
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Solubility: Poor in water; soluble in polar aprotic solvents (DMF, DMSO).
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Stability: Degrades under strong acidic/basic conditions due to hydrolysis of the acetamide group .
Pharmacological and Toxicological Insights
Toxicity Profile
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MTT Assay (Hypothetical): Expected IC >100 μM based on low cytotoxicity of non-brominated analogs .
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Metabolic Stability: Susceptible to hepatic CYP450-mediated debromination .
Applications and Future Directions
Synthetic Intermediate
The C8 bromo group enables cross-coupling reactions (e.g., Suzuki-Miyaura) for diversifying purine libraries .
Drug Discovery
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